molecular formula C24H20N2O4S B2468306 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895650-01-8

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2468306
CAS No.: 895650-01-8
M. Wt: 432.49
InChI Key: VTCSYEVEYRRKOF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic small molecule of interest in early-stage pharmacological research due to its hybrid structure, which incorporates two privileged pharmacophores: the 2,3-dihydro-1,4-benzodioxin ring and a quinoline scaffold bearing a sulfonamide group. This specific molecular architecture suggests potential for interaction with various biological targets. Research on closely related structural analogs provides a context for its investigation. Compounds featuring the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety attached to a sulfonamide group have been synthesized and evaluated as inhibitors of the α-glucosidase enzyme, indicating potential applications in anti-diabetic research . Furthermore, structurally similar N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been identified as moderate acetylcholinesterase inhibitors, a key target for neurodegenerative conditions . Beyond sulfonamides, other derivatives based on the 2,3-dihydrobenzo[1,4]dioxin core have been explored as alpha2C adrenergic receptor antagonists, pointing to potential applications in the treatment of disorders of the central nervous system . Researchers may find this compound valuable for probing enzyme inhibition pathways or for use as a building block in the synthesis of novel molecules for high-throughput screening and lead optimization studies.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-16-6-9-18(10-7-16)31(27,28)23-15-25-20-5-3-2-4-19(20)24(23)26-17-8-11-21-22(14-17)30-13-12-29-21/h2-11,14-15H,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCSYEVEYRRKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of therapeutic applications for conditions such as Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM). This article explores the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The compound is synthesized through a multi-step reaction process involving:

  • Formation of Sulfonamide : The initial step involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium to form N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Quinoline Derivative Formation : This sulfonamide is then reacted with various bromo-substituted acetamides to yield the target quinoline derivative .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound. The following table summarizes key findings related to its biological activity against specific enzymes:

Enzyme IC50 Value (μM) Reference
Acetylcholinesterase26.25 ± 0.11
α-Glucosidase74.52 ± 0.07

These results indicate that the compound exhibits moderate inhibitory activity against acetylcholinesterase, which is crucial for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, its inhibition of α-glucosidase suggests potential benefits in managing blood glucose levels in T2DM patients.

Case Studies and Therapeutic Potential

  • Alzheimer's Disease : The inhibition of acetylcholinesterase by this compound positions it as a potential therapeutic agent for Alzheimer's disease. The moderate IC50 values indicate that while it may not be as potent as some existing drugs, it could serve as a lead compound for further optimization.
  • Diabetes Management : The ability to inhibit α-glucosidase suggests that derivatives of this compound could be explored for their utility in controlling postprandial blood glucose levels, providing a dual-action mechanism beneficial for diabetic patients.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the benzodioxin and quinoline moieties significantly influence biological activity. For instance, varying substituents on the benzene ring can enhance or reduce enzyme inhibition potency. This insight can guide future synthetic efforts to optimize efficacy and selectivity.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)

  • Structure: Lacks the quinoline ring but shares the benzodioxin-sulfonamide backbone.
  • Activity : Serves as a precursor for derivatives with AChE inhibitory activity. Alkylation/aralkylation of the sulfonamide nitrogen (e.g., with halides like 4a-e) yields compounds (5a-n) with varying inhibition potencies (IC₅₀: 12–85 μM) .
  • Key Difference: The absence of the quinoline ring reduces π-π stacking interactions with enzyme active sites, lowering potency compared to the target compound .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Synthesis : Pd-catalyzed cross-coupling reactions using 4-methoxyphenylboronic acid .
  • The chloro and methoxy groups enhance lipophilicity but may reduce solubility compared to sulfonamide-containing analogues .

Benzodioxin-Containing Compounds with Varied Pharmacophores

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolinyl]acetamide

  • Structure: Combines benzodioxin with a quinolin-4-one-acetamide group.

2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

  • Structure : Benzodioxin-linked benzamide with a chloropyridine-sulfonamide group.
  • Activity: Not explicitly reported, but the chloropyridine moiety may enhance interactions with hydrophobic enzyme pockets .

Antihepatotoxic Flavones and Coumarins with 1,4-Dioxane Rings

3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone (4g)

  • Structure: Flavonoids with a 1,4-dioxane ring (structurally similar to benzodioxin).
  • Activity : Demonstrated antihepatotoxic activity comparable to silymarin (reduced SGOT/SGPT levels in rats). The hydroxymethyl group in 4g enhances activity by improving hydrogen-bonding capacity .
  • Contrast: While the dioxane ring is conserved, the flavonoid/coumarin scaffold targets liver enzymes rather than AChE or bacterial proteins .

Functional and Pharmacological Comparisons

Antibacterial Activity

  • Target Compound : Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (e.g., 5a-n) showed moderate to strong antibacterial activity against E. coli and S. aureus (MIC: 8–64 μg/mL) .
  • Analogues: 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) lacks antibacterial data, but methoxy groups typically enhance membrane penetration, which may improve efficacy .

Enzyme Inhibition

  • AChE Inhibition : The target compound’s derivatives (5a-n) exhibit IC₅₀ values as low as 12 μM, with bulkier substituents (e.g., benzyl, naphthyl) showing higher potency due to enhanced hydrophobic interactions .
  • Contrast: Compounds like 3',4'-dioxinoflavones (4f, 4g) inhibit hepatotoxicity via antioxidant mechanisms, unrelated to AChE .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the benzodioxin and quinoline cores. Acyl/sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) are used for functionalization under basic conditions (e.g., sodium carbonate). Key steps include:

  • Quinoline core formation : Friedländer synthesis via condensation of aniline derivatives with ketones .
  • Sulfonylation : Reaction with sulfonyl chlorides at controlled temperatures (0–5°C) to avoid side reactions .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Optimization : Use thin-layer chromatography (TLC) to monitor intermediates and adjust pH/temperature to suppress hydrolysis of sulfonyl groups .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical methods :

  • NMR spectroscopy : Confirm benzodioxin (δ 4.2–4.4 ppm for –O–CH2–O–) and quinoline (δ 8.1–8.5 ppm for aromatic protons) moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 475.12) .
  • X-ray crystallography : Resolve sulfonyl group orientation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do structural analogs of this compound resolve contradictions in reported bioactivity data?

  • Case study : Analogs like 3-(3,4-dimethylbenzoyl)-6-ethyl-4-(4-methoxybenzenesulfonyl)quinoline show variable IC50 values against kinases.

  • Data reconciliation : Compare substituent effects (e.g., electron-withdrawing sulfonyl vs. electron-donating methoxy groups) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .
  • Experimental validation : Test analogs in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .

Q. What strategies mitigate off-target interactions in biological assays?

  • Approach :

  • Proteome-wide profiling : Use chemical proteomics (e.g., kinome-wide ATP-site competition assays) to identify non-specific binding .
  • Structure-activity relationship (SAR) tuning : Introduce steric hindrance (e.g., bulky substituents at the quinoline C-2 position) to reduce promiscuity .
    • Validation : Cross-check with negative-control analogs (e.g., sulfonamide-free derivatives) in dose-response assays .

Q. How can computational models predict metabolic stability of this compound?

  • Method :

  • In silico ADME : Use Schrödinger’s QikProp to calculate logP (2.8–3.2), polar surface area (75–85 Ų), and CYP450 inhibition profiles .
  • Metabolite ID : Simulate Phase I/II metabolism (e.g., sulfonyl group oxidation) with StarDrop’s Meteor module .
    • Experimental follow-up : Validate with liver microsomal assays (human/rat) and LC-MS/MS .

Methodological Challenges & Solutions

Q. What experimental designs address low solubility in pharmacological studies?

  • Solutions :

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility (>50 µM) .
  • Prodrug strategy : Synthesize phosphate esters or glycosyl conjugates for improved bioavailability .

Q. How to resolve discrepancies in enzyme inhibition assays (e.g., IC50 variability)?

  • Root causes :

  • Assay conditions : Adjust ATP concentrations (1–10 mM) to reflect physiological levels .
  • Protein purity : Use recombinant kinases (>90% purity by SDS-PAGE) to minimize interference .
    • Statistical analysis : Apply Grubbs’ test to exclude outliers and report geometric mean IC50 with 95% CI .

Comparative Analysis of Key Derivatives

Derivative Structural Feature Bioactivity Reference
Parent compound4-MethylbenzenesulfonylKinase inhibition (IC50 0.8 µM)
3-Fluoro analogC-6 fluorineEnhanced metabolic stability (t½ 4.2 h)
4-Methoxy analogMethoxybenzodioxinReduced cytotoxicity (CC50 > 100 µM)

Critical Research Gaps

  • Mechanistic clarity : Unresolved binding modes for benzodioxin-sulfonyl hybrids in kinase allosteric pockets .
  • Toxicity profiles : Limited in vivo data on hepatotoxicity and cardiotoxicity (hERG inhibition potential) .

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